Potassium (dicyclopropylmethyl)trifluoroborate
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Overview
Description
Potassium (dicyclopropylmethyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to act as nucleophilic partners in metal-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (dicyclopropylmethyl)trifluoroborate typically involves the reaction of dicyclopropylmethylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid . The general reaction scheme is as follows:
Dicyclopropylmethylboronic acid+KHF2→Potassium (dicyclopropylmethyl)trifluoroborate
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates often involve scalable and safe procedures that avoid the use of highly reactive or toxic intermediates. The use of potassium bifluoride and boronic acids in a controlled environment ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (dicyclopropylmethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, often facilitated by metal catalysts such as palladium or nickel.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium or Nickel Catalysts: These are essential for facilitating cross-coupling reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophilic partner in the reaction .
Scientific Research Applications
Potassium (dicyclopropylmethyl)trifluoroborate has a wide range of applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism by which potassium (dicyclopropylmethyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group is hydrolyzed under basic conditions to form the corresponding boronic acid, which then participates in the catalytic cycle of the cross-coupling reaction . The molecular targets and pathways involved are typically those associated with the catalytic cycle of the metal catalyst used (e.g., palladium or nickel) .
Comparison with Similar Compounds
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium (dicyclopropylmethyl)trifluoroborate is unique due to its dicyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other organotrifluoroborates. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C7H11BF3K |
---|---|
Molecular Weight |
202.07 g/mol |
IUPAC Name |
potassium;dicyclopropylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)7(5-1-2-5)6-3-4-6;/h5-7H,1-4H2;/q-1;+1 |
InChI Key |
SGQAFRRCCVNRMX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(C1CC1)C2CC2)(F)(F)F.[K+] |
Origin of Product |
United States |
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